

Vitronectin (367-378) in Extracellular Matrix Assembly: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitronectin (367-378)

Cat. No.: B13911969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitronectin, a key glycoprotein in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and tissue remodeling. Its functions are mediated through various domains, with the C-terminal heparin-binding domain (HBD) being of particular interest. This guide focuses on the specific vitronectin peptide fragment spanning amino acid residues 367-378, a critical component of the HBD. This region is instrumental in vitronectin's ability to self-assemble into oligomers, a process that significantly enhances its interaction with cell surface integrins and subsequent downstream signaling events that drive ECM assembly.

Understanding the precise mechanisms of the **vitronectin (367-378)** fragment is crucial for developing novel therapeutics targeting pathological processes involving aberrant cell-matrix interactions, such as in cancer and fibrosis.

Data Presentation

While specific binding affinities for the isolated **vitronectin (367-378)** peptide are not extensively documented in publicly available literature, the following tables summarize relevant quantitative data for full-length vitronectin and its interactions, providing a contextual framework for the significance of the 367-378 region.

Interaction	Analyte	Ligand	Reported Kd	Method	Reference
Vitronectin - PAI-1	Somatomedin B domain of vitronectin	Active PAI-1	~1 nM	Co-crystallization	[1]
Vitronectin - Heparin	Vitronectin	Heparin	5.4 μ M	Not Specified	[2]

Table 1: Binding Affinities of Vitronectin Domains. This table presents the dissociation constants (Kd) for the interaction of vitronectin domains with their respective ligands.

Condition	Half-life of active PAI-1	Fold Increase	Reference
PAI-1 alone	67 \pm 3 min	-	[3]
PAI-1 + full-length vitronectin	121 \pm 17 min	~1.8	[3]
PAI-1 + NH2-terminal vitronectin fragment	Not specified	~1.6	[4]

Table 2: Stabilization of Active Plasminogen Activator Inhibitor-1 (PAI-1) by Vitronectin. This table shows the effect of vitronectin and its fragments on the stability of the active conformation of PAI-1.

Core Concepts: The Role of Vitronectin (367-378)

The **vitronectin (367-378)** peptide, with the sequence GKKQRFRRHRNRKG, is a highly basic region within the C-terminal heparin-binding domain.[5] Its primary functions in ECM assembly are centered around two key processes:

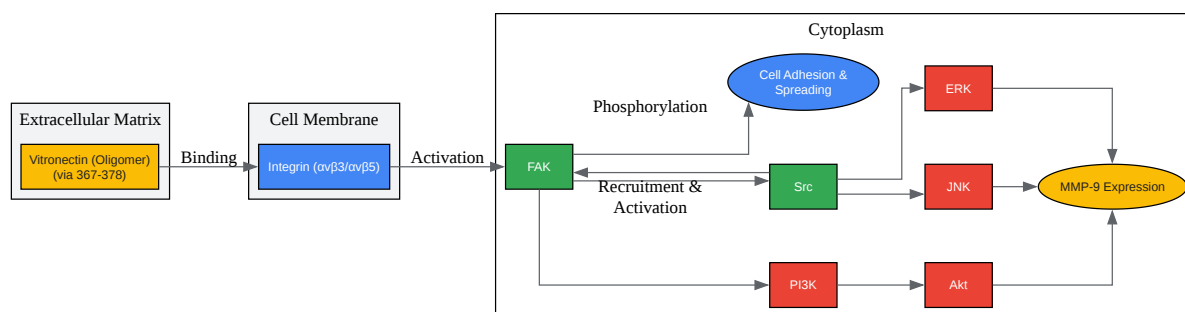
- **Vitronectin Oligomerization:** This peptide is essential for the self-association of vitronectin monomers into oligomers.[4][6] This oligomerization is a critical step, as the multimeric form of vitronectin exhibits enhanced avidity for cell surface receptors, leading to more robust cell

adhesion and signaling.[4][6] The proposed mechanism involves the interaction of the basic residues within the 367-378 sequence with acidic regions on adjacent vitronectin molecules.

- **Integrin-Mediated Cell Adhesion:** The oligomerized vitronectin, facilitated by the 367-378 domain, serves as a high-avidity ligand for integrins, particularly $\alpha\beta3$ and $\alpha\beta5$. [4][7] This enhanced binding triggers downstream signaling cascades that are crucial for cell spreading, stress fiber formation, and the subsequent deposition and organization of other ECM components.[4]

Signaling Pathways

The binding of oligomerized vitronectin to integrins initiates a cascade of intracellular signaling events. While the signaling pathways are typically studied in the context of full-length vitronectin, the critical role of the 367-378 fragment in promoting the necessary oligomerization suggests its indirect but essential involvement.



[Click to download full resolution via product page](#)

Vitronectin-Integrin Signaling Cascade

Upon binding of oligomerized vitronectin to $\alpha\beta3/\alpha\beta5$ integrins, Focal Adhesion Kinase (FAK) is recruited to the cytoplasmic tail of the integrin and undergoes autophosphorylation. This

creates a docking site for Src family kinases, leading to further FAK phosphorylation and the activation of downstream pathways, including the PI3K/Akt and MAPK (ERK and JNK) pathways. These signaling cascades converge to regulate gene expression, including that of matrix metalloproteinase-9 (MMP-9), and to promote cytoskeletal rearrangements necessary for cell adhesion and spreading.

Experimental Protocols

Solid-Phase Binding Assay for Vitronectin (367-378) Peptide

This protocol describes a method to quantify the interaction between the **vitronectin (367-378)** peptide and a protein of interest (e.g., heparin or a purified integrin).

Materials:

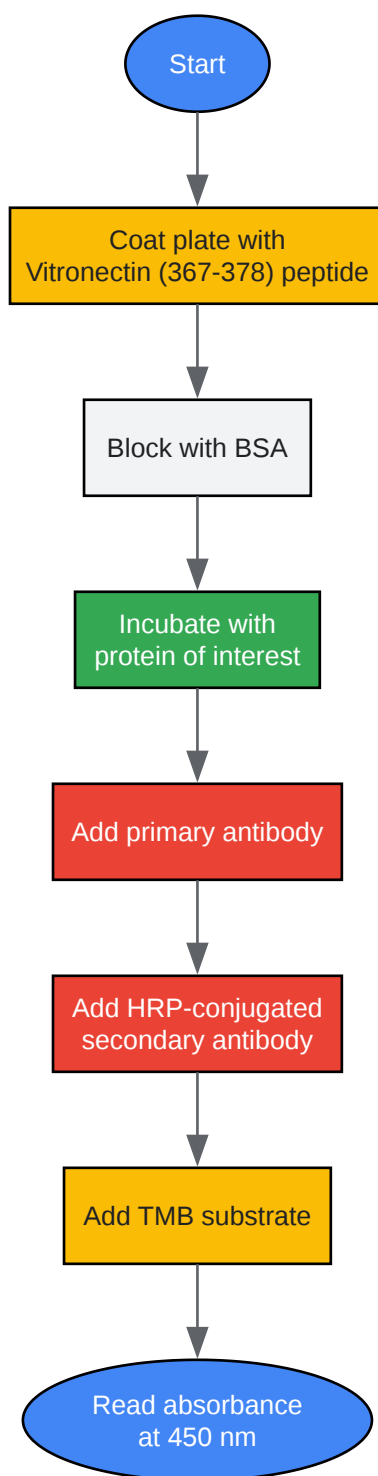
- High-binding 96-well microplate
- **Vitronectin (367-378)** peptide (e.g., sequence GKKQRFRHRNRKG)
- Protein of interest (e.g., heparin-BSA conjugate or purified integrin)
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Wash Buffer (PBS with 0.05% Tween-20)
- Blocking Buffer (PBS with 1% BSA)
- Primary antibody against the protein of interest
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)

- Microplate reader

Procedure:

- Coating:
 - Dilute the **vitronectin (367-378)** peptide to a desired concentration (e.g., 10 µg/mL) in PBS.
 - Add 100 µL of the peptide solution to each well of the microplate.
 - Incubate overnight at 4°C.
- Blocking:
 - Wash the wells three times with Wash Buffer.
 - Add 200 µL of Blocking Buffer to each well.
 - Incubate for 1-2 hours at room temperature.
- Binding:
 - Wash the wells three times with Wash Buffer.
 - Prepare serial dilutions of the protein of interest in Blocking Buffer.
 - Add 100 µL of each dilution to the wells.
 - Incubate for 2 hours at room temperature.
- Detection:
 - Wash the wells three times with Wash Buffer.
 - Add 100 µL of the primary antibody (diluted in Blocking Buffer) to each well.
 - Incubate for 1 hour at room temperature.

- Wash the wells three times with Wash Buffer.
- Add 100 μ L of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well.
- Incubate for 1 hour at room temperature.
- Wash the wells five times with Wash Buffer.
- Add 100 μ L of TMB substrate to each well and incubate in the dark until color develops.
- Add 50 μ L of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.



[Click to download full resolution via product page](#)

Solid-Phase Binding Assay Workflow

Cell Adhesion Assay on Vitronectin (367-378) Peptide-Coated Surfaces

This protocol measures the ability of cells to adhere to surfaces coated with the **vitronectin (367-378)** peptide.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

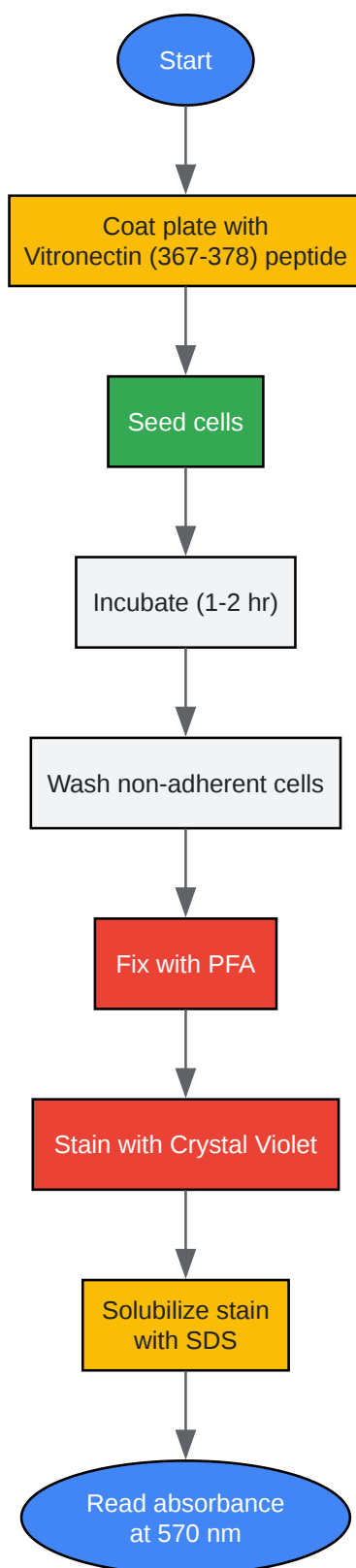
Materials:

- Tissue culture-treated 96-well plates
- **Vitronectin (367-378)** peptide
- Cell line of interest (e.g., fibroblasts, endothelial cells)
- Serum-free cell culture medium
- PBS
- Crystal Violet solution (0.1% in water)
- 1% SDS solution
- Microplate reader

Procedure:

- Plate Coating:
 - Dilute the **vitronectin (367-378)** peptide to various concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.
 - Add 100 µL of each peptide dilution to the wells of a 96-well plate. Use PBS alone as a negative control.
 - Incubate overnight at 4°C.
- Cell Seeding:

- Wash the coated wells twice with sterile PBS.
- Harvest cells and resuspend them in serum-free medium to a concentration of 1×10^5 cells/mL.
- Add 100 μ L of the cell suspension to each well.
- Incubate for 1-2 hours at 37°C in a CO2 incubator.
- Washing and Staining:
 - Gently wash the wells twice with PBS to remove non-adherent cells.
 - Fix the adherent cells with 100 μ L of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the wells twice with PBS.
 - Stain the cells with 100 μ L of 0.1% Crystal Violet solution for 20 minutes at room temperature.
 - Wash the wells thoroughly with water until the background is clear.
- Quantification:
 - Air dry the plate completely.
 - Add 100 μ L of 1% SDS solution to each well to solubilize the stain.
 - Incubate for 15 minutes at room temperature with gentle shaking.
 - Read the absorbance at 570 nm using a microplate reader.



[Click to download full resolution via product page](#)

Cell Adhesion Assay Workflow

Conclusion

The **vitronectin (367-378)** peptide represents a functionally critical region within the full-length protein, driving the oligomerization necessary for potent integrin-mediated cell adhesion and subsequent ECM assembly. While further research is needed to fully elucidate the specific binding kinetics and direct signaling events initiated by this peptide, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate its role in health and disease. A deeper understanding of this domain will undoubtedly open new avenues for the development of targeted therapies for a range of pathological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Fibronectin: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innopep.com [innopep.com]
- 6. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel integrin specificity exemplified by binding of the alpha v beta 5 integrin to the basic domain of the HIV Tat protein and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. benchchem.com [benchchem.com]
- 10. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Vitronectin (367-378) in Extracellular Matrix Assembly: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13911969#vitronectin-367-378-in-extracellular-matrix-assembly\]](https://www.benchchem.com/product/b13911969#vitronectin-367-378-in-extracellular-matrix-assembly)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com